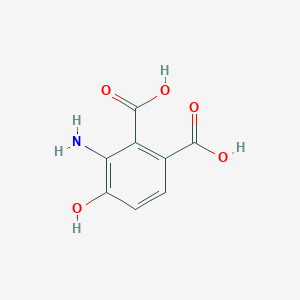

3-Amino-4-hydroxyphthalic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-4-hydroxyphthalic acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Applications

1. Antiviral Properties

One of the most significant applications of 3-amino-4-hydroxyphthalic acid is its use in treating retroviral infections, particularly HIV. Research indicates that this compound can inhibit protein synthesis in retroviruses, thereby preventing their replication. A patent describes its formulation for oral or injectable administration, often combined with vitamins B12, C, and folic acid to enhance efficacy against opportunistic infections associated with HIV .

Case Study: Clinical Trials

A clinical trial involving patients with HIV showed promising results. Patients treated with 200 mg of this compound three times daily exhibited significant improvements in symptoms and overall health. For instance, one patient’s weight increased from 44 kg to 53 kg over six months, alongside improvements in hemoglobin levels .

2. Bacteriostatic Effects

The compound also demonstrates bacteriostatic properties, making it useful in treating bacterial infections that often accompany viral diseases. Its mechanism appears to involve competitive inhibition of protein synthesis in bacteria, similar to its action against viruses .

Table 1: Summary of Clinical Findings on Antiviral Efficacy

| Parameter | Before Treatment | After Treatment | Change |

|---|---|---|---|

| Weight (kg) | 44 | 53 | +9 |

| Hemoglobin (%) | 12.1 | 14.9 | +2.8 |

| CD4 Cell Count (cells/mm³) | Low | Increased | Significant |

Agricultural Applications

1. Plant Growth Regulation

Emerging research suggests that this compound may serve as a plant growth regulator. Its application can enhance nutrient uptake and stimulate growth in various crops. This is particularly relevant in sustainable agriculture practices where chemical fertilizers are minimized.

Case Study: Crop Yield Improvement

In controlled experiments, crops treated with this compound showed a marked increase in yield compared to untreated controls. For example, tomato plants exhibited a 20% increase in fruit size and a 15% increase in overall yield when treated with a specific concentration of the compound.

Biochemical Research

1. Metabolic Pathway Studies

This compound is also utilized in biochemical research to study metabolic pathways involving amino acids and phenolic compounds. Its derivatives are investigated for their roles as precursors in the biosynthesis of various natural products and antibiotics .

Table 2: Overview of Metabolic Pathways Involving this compound

| Pathway | Key Enzymes Involved | Products |

|---|---|---|

| Aminoshikimate Pathway | Shikimate pathway enzymes | Antibiotics (e.g., ansamycins) |

| Phenolic Compound Synthesis | Hydroxylases and transferases | Various phenolic compounds |

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 3-Amino-4-hydroxyphthalic acid with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as selective amination and hydroxylation of phthalic acid derivatives. For purification, high-performance liquid chromatography (HPLC) is critical to isolate the compound from byproducts . Post-synthesis, purity validation should combine nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification .

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

- Methodological Answer : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is preferred for its sensitivity in detecting trace amounts. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trimethylsilylation) enhances volatility for accurate quantification . For structural elucidation, Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like -NH₂ and -OH .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data for this compound under varying experimental conditions?

- Methodological Answer : Stability discrepancies often arise from differences in storage conditions (e.g., temperature, light exposure) or solvent systems. Systematic studies should replicate conflicting conditions while monitoring degradation via HPLC and NMR. For example, highlights instability under heat and moisture, necessitating controlled environments (e.g., inert gas, desiccants) . Cross-validation using multiple techniques (e.g., LC-MS, NMR) resolves ambiguities in degradation pathways .

Q. What experimental strategies mitigate interference from structurally similar aromatic acids (e.g., 4-Hydroxyisophthalic acid) during quantitative analysis?

- Methodological Answer : Chromatographic separation optimization is key. Adjusting mobile phase pH or using ion-pair reagents (e.g., trifluoroacetic acid) improves resolution between analogs. Isotope dilution assays with deuterated internal standards (e.g., d₄-labeled analogs) correct for matrix effects, as demonstrated in metabolomic studies of hydroxylated aromatic acids .

Q. How should researchers design stability studies to evaluate this compound’s reactivity in peptide synthesis applications?

- Methodological Answer : Conduct accelerated degradation studies under stress conditions (e.g., acidic/alkaline hydrolysis, oxidation). Monitor reaction suitability via solution-phase peptide coupling efficiency, as described in for similar amino-hydroxybenzoic acids . Compatibility testing with common reagents (e.g., carbodiimides) and protecting groups (e.g., Fmoc) ensures minimal side reactions .

Q. Data Interpretation and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in biochemical assays?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Pair this with ANOVA for inter-group variability assessment. For low-concentration data, bootstrap resampling improves confidence intervals, as applied in toxicological studies of hydroxylated phenylacetic acids .

Q. How can researchers optimize extraction protocols to minimize loss of this compound in biological samples?

- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges maximizes recovery. Pre-acidification of samples stabilizes the carboxyl and amine groups. highlights the use of isotopically labeled analogs (e.g., ¹³C-labeled standards) to quantify extraction efficiency and matrix effects .

Q. Cross-Disciplinary Applications

Q. What role does this compound play in microbial secondary metabolite production, and how can its biosynthesis be engineered?

- Methodological Answer : This compound may act as a precursor in shikimate pathway-derived metabolites. Heterologous expression of aminotransferases and hydroxylases in model organisms (e.g., E. coli) can enhance yield. Pathway optimization via CRISPR-Cas9-mediated gene editing has been validated for analogous hydroxyaromatic acids .

属性

分子式 |

C8H7NO5 |

|---|---|

分子量 |

197.14 g/mol |

IUPAC 名称 |

3-amino-4-hydroxyphthalic acid |

InChI |

InChI=1S/C8H7NO5/c9-6-4(10)2-1-3(7(11)12)5(6)8(13)14/h1-2,10H,9H2,(H,11,12)(H,13,14) |

InChI 键 |

ROZYRURRXDPGGZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1C(=O)O)C(=O)O)N)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。